Diethyl (2-methoxyethyl)phosphonate
Description
Diethyl (2-methoxyethyl)phosphonate is a phosphonate ester characterized by a 2-methoxyethyl substituent attached to the phosphorus center. Phosphonates of this class are widely used as intermediates in organic synthesis, particularly in the preparation of α-ketophosphonates, Wittig reagents, and bioactive molecules . The methoxyethyl group confers unique electronic and steric properties, distinguishing it from other alkyl or aryl-substituted phosphonates.
Properties
Molecular Formula |
C7H17O4P |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C7H17O4P/c1-4-10-12(8,11-5-2)7-6-9-3/h4-7H2,1-3H3 |
InChI Key |
UPLUEVXMQXDSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methoxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction, which involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Michaelis-Becker reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.
Common Reagents and Conditions
Major Products Formed
Phosphonic Acids: Formed through oxidation reactions.
Phosphine Derivatives: Formed through reduction reactions.
Substituted Phosphonates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Diethyl (2-methoxyethyl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting enzymes that interact with phosphonate groups.
Materials Science: It is used in the production of flame retardants, adhesives, and coatings due to its ability to form strong bonds with metals and other substrates.
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of diethyl (2-methoxyethyl)phosphonate involves its interaction with various molecular targets, primarily enzymes that recognize phosphonate groups. The compound can act as a competitive inhibitor, mimicking the natural substrate of the enzyme and binding to the active site. This interaction can block the enzyme’s activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structural analogs of Diethyl (2-methoxyethyl)phosphonate, highlighting differences in substituents, synthesis yields, and spectral properties:
Notes:
- Yields for α-ketophosphonates (e.g., 85% in ) are comparable to other phosphonate esters but depend on the electrophilicity of the starting material.
Industrial and Pharmacological Relevance
- Wittig Reagents: Derivatives like Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate are used in olefin synthesis for pharmaceuticals .
- Biologically Active Intermediates : α-Ketophosphonates (e.g., ) serve as protease inhibitors, while hydroxyphosphonates exhibit antitumor activity .
Q & A
Q. What are the common synthetic routes for Diethyl (2-methoxyethyl)phosphonate?
this compound is typically synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2-methoxyethyl halide (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Example Protocol :
- Dissolve diethyl phosphite (1.0 eq) and 2-methoxyethyl bromide (1.1 eq) in dry THF.
- Add NaH (1.2 eq) at 0°C under inert atmosphere.
- Stir at 60°C for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. Key Variables :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Higher yields vs. side reactions |
| Solvent | THF | Improved solubility of intermediates |
| Catalyst | NaH | Faster reaction kinetics |
Q. How is this compound characterized in research settings?
Characterization relies on multimodal analytical techniques :
Q. Example 31P NMR Data :
| Compound | δ (ppm) | Coupling (Hz) |
|---|---|---|
| This compound | 22.5 | JP-O-C = 8.2 |
Q. What are typical reactions involving this compound?
Reactions focus on functional group transformations :
Q. Example Reaction Table :
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Substitution (NH3) | K₂CO₃, DMF, 80°C | Amine derivative | 78 |
| Oxidation (H₂O₂) | Acetic acid, 50°C | Phosphonic acid | 92 |
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be studied?
Mechanistic insights are gained through:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Computational Modeling : DFT calculations to map transition states (e.g., P-O bond cleavage energy barriers) .
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman during synthesis.
Case Study : Microwave vs. conventional heating shows a 40% reduction in activation energy (Ea) due to enhanced dipole interactions .
Q. How to address contradictory data in synthesis yields?
Contradictions often arise from uncontrolled variables :
- Purity of Reagents : Trace moisture degrades NaH, reducing yields.
- Side Reactions : Competing Arbuzov vs. Perkow pathways under varying halides.
- Analytical Artifacts : Overlapping GC peaks may misreport purity.
Q. Mitigation Strategies :
Q. What advanced applications exist in enzyme inhibition studies?
The compound’s phosphonate group mimics phosphate transition states, making it a cholinesterase inhibitor .
Q. Biological Data Example :
| Enzyme | IC50 (µM) | Selectivity Ratio (vs. AChE) |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.45 | 1.0 |
| Butyrylcholinesterase (BChE) | 12.3 | 27.3 |
Q. How to resolve crystallographic disorder in structural studies?
Disordered ethyl groups in X-ray structures are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
